molecular formula C4HClKNO2S B13884887 5-Chlorothiazole-2-carboxylic acid potassium salt

5-Chlorothiazole-2-carboxylic acid potassium salt

Cat. No.: B13884887
M. Wt: 201.67 g/mol
InChI Key: VVFNLLCRCDAWKF-UHFFFAOYSA-M
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Description

5-Chlorothiazole-2-carboxylic acid;potassium salt is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chlorine atom at the 5-position and a carboxylic acid group at the 2-position, with the carboxylic acid group being in the form of a potassium salt. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chlorothiazole-2-carboxylic acid;potassium salt typically involves the chlorination of thiazole-2-carboxylic acid. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 5-position. The resulting 5-chlorothiazole-2-carboxylic acid is then neutralized with potassium hydroxide to form the potassium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is often purified through recrystallization or other purification techniques to meet the required specifications for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-Chlorothiazole-2-carboxylic acid;potassium salt undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Chlorothiazole-2-carboxylic acid;potassium salt has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chlorothiazole-2-carboxylic acid;potassium salt involves its interaction with specific molecular targets. The chlorine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole-5-carboxylic acid: Another thiazole derivative with different substituents.

    2-Chlorothiazole-4-carboxylic acid: Similar structure but with chlorine at a different position.

    5-Chlorothiophene-2-carboxylic acid: A related compound with a thiophene ring instead of a thiazole ring.

Uniqueness

5-Chlorothiazole-2-carboxylic acid;potassium salt is unique due to its specific substitution pattern and the presence of a potassium salt form. This gives it distinct chemical properties and reactivity compared to other similar compounds. Its unique structure allows for specific interactions in chemical and biological systems, making it valuable for various research applications.

Properties

Molecular Formula

C4HClKNO2S

Molecular Weight

201.67 g/mol

IUPAC Name

potassium;5-chloro-1,3-thiazole-2-carboxylate

InChI

InChI=1S/C4H2ClNO2S.K/c5-2-1-6-3(9-2)4(7)8;/h1H,(H,7,8);/q;+1/p-1

InChI Key

VVFNLLCRCDAWKF-UHFFFAOYSA-M

Canonical SMILES

C1=C(SC(=N1)C(=O)[O-])Cl.[K+]

Origin of Product

United States

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